molecular formula C19H18ClFN2O2 B4743961 N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide

N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide

Cat. No.: B4743961
M. Wt: 360.8 g/mol
InChI Key: FDXKPLHQXUNJBU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide is a synthetic organic compound that features a piperidine moiety, a fluorobenzamide group, and a chlorophenyl group

Properties

IUPAC Name

N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-16-8-7-14(19(25)23-9-2-1-3-10-23)12-17(16)22-18(24)13-5-4-6-15(21)11-13/h4-8,11-12H,1-3,9-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKPLHQXUNJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine moiety is introduced through a cyclization reaction involving a suitable precursor.

    Chlorination: The chlorophenyl group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Fluorination: The fluorobenzamide group is added through a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(piperidin-1-ylcarbonyl)pyridine
  • 2-Chloro-5-(1,3-thiazol-2-yl)pyridine
  • 4-(2-aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide

Uniqueness

N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide group, in particular, may enhance its stability and bioactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide
Reactant of Route 2
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N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide

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